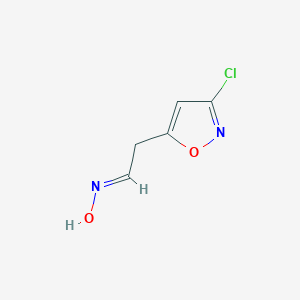
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a versatile compound that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In We will also list several future directions for further research on this compound.
Scientific Research Applications
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. Additionally, it has been studied for its potential use as a molecular probe in imaging studies.
Mechanism Of Action
The mechanism of action of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the biosynthesis of essential metabolites, leading to the inhibition of bacterial growth. It may also interfere with the electron transport chain in bacterial cells, leading to the disruption of energy production and cell death.
Biochemical And Physiological Effects
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacterial cells by interfering with essential metabolic pathways. It has also been found to have herbicidal and insecticidal properties, leading to the inhibition of weed and pest growth. Additionally, it has been found to have potential as a molecular probe in imaging studies due to its fluorescent properties.
Advantages And Limitations For Lab Experiments
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has several advantages and limitations for lab experiments. One of its advantages is its antimicrobial activity, which makes it a useful tool for studying bacterial growth and metabolism. Its herbicidal and insecticidal properties also make it a useful tool for studying weed and pest growth. However, one of its limitations is its potential toxicity, which may limit its use in certain experiments. Additionally, its fluorescent properties may interfere with certain imaging studies.
Future Directions
There are several future directions for further research on (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime. One direction is to study its potential use as a molecular probe in imaging studies. Another direction is to study its potential use as a herbicide and insecticide in agricultural settings. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime can be achieved through various methods. One of the methods involves the reaction of (E)-2-(bromomethyl)-3-chloroisoxazol-5-yl with hydroxylamine hydrochloride in the presence of a base. Another method involves the reaction of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde with hydroxylamine hydrochloride in the presence of a base. Both methods result in the formation of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime.
properties
IUPAC Name |
(NE)-N-[2-(3-chloro-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-5-3-4(10-8-5)1-2-7-9/h2-3,9H,1H2/b7-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMFGFUQHFUPF-FARCUNLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)CC=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(ON=C1Cl)C/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

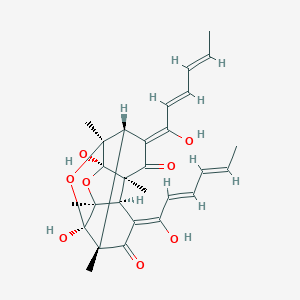
![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)

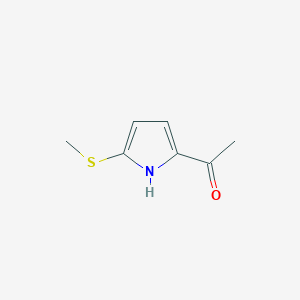
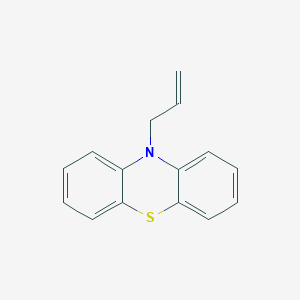

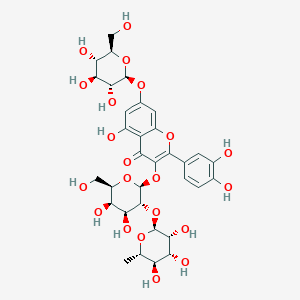

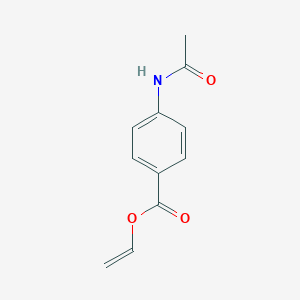
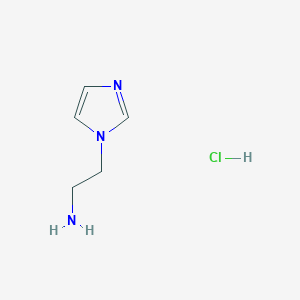
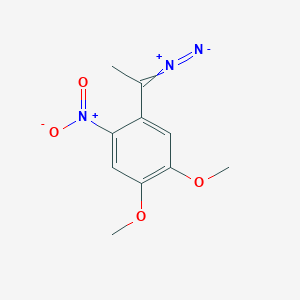
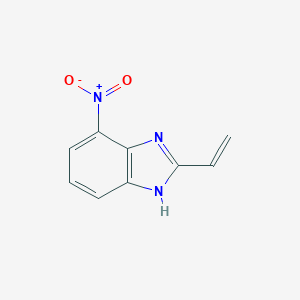
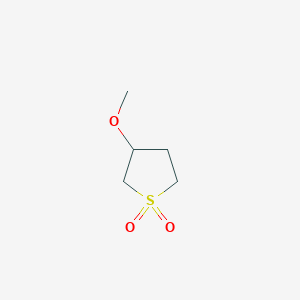
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)